molecular formula C7H10ClN3O B077607 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 13012-26-5

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B077607
CAS RN: 13012-26-5
M. Wt: 187.63 g/mol
InChI Key: JPMVSOQQUQLZJU-UHFFFAOYSA-N
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Description

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O . It has a molecular weight of 187.63 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 . The canonical SMILES representation is CN©C1=NC(=CC(=N1)Cl)OC .


Physical And Chemical Properties Analysis

This compound has a melting point range of 59 - 62 degrees Celsius . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 38.2 Ų .

Scientific Research Applications

Antifungal Applications

“4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine” and its derivatives have been found to exhibit significant antifungal effects . These compounds have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger . The results showed that Aspergillus terreus was more affected by the antifungal properties of these compounds compared to Aspergillus niger .

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of various heterocyclic compounds . These heterocyclic compounds have been synthesized by nucleophilic displacement of chloride substituted in the pyrimidine heterocyclic ring .

Biological Activity Studies

The biological activity of these new compounds has been investigated . The synthesized compounds were identified by different methods including TLC technique, IR, 1H-NMR, and 13C-NMR spectrophotometers .

Development of Antifungal Agents

The synthesized dimethylpyrimidin-derivatives are biologically active and have been developed into useful antifungal agents . This shows the potential of “4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine” in the development of new antifungal drugs.

Research in Medicinal Chemistry

This compound is also being used in research in the field of medicinal chemistry . It’s being studied for its potential applications in the development of new drugs and therapies.

Synthesis of Pyrimido-benzimidazole Derivatives

It has been used in the synthesis of pyrimido-benzimidazole derivatives . These derivatives were evaluated for their antifungal activity against Candida albicans, Aspergillus Niger, Aspergillus flavus, and Candida lunata and showed good to moderate antifungal activity .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, some derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been studied for their antifungal effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVSOQQUQLZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353266
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13012-26-5
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60% dispersion in oil, 0.201 g, 5.02 mmol, 2 eq) was added to a stirred solution of 4-chloro-6-methoxypyrimidin-2-amine (0.400 g, 2.51 mmol, 1 eq, Aldrich) and MeI (0.5 ml, 1.07 g, 7.52 mmol, 3 eq) in 2 ml anhydrous DMF at 0° C. After 1 h the reaction was quenched with water and diluted with EtOAc. The layers were separated. The organic layer was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.180 g (0.96 mmol, 38% yield) of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Name
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as an antifungal agent on its own?

A: Research suggests that 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine itself might not be a potent antifungal agent. While the provided studies use it as a precursor for synthesizing novel derivatives, they report that Candida albicans and Candida glabrata isolates showed resistance to this compound. []

Q2: What modifications to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored to enhance its antifungal activity, and what were the outcomes?

A: Researchers have investigated the impact of incorporating various heterocyclic compounds into the structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine to improve its antifungal properties. Specifically, they synthesized derivatives containing benzo[d]thiazole, 1,2,3-selenadiazole, and 1,2,3-thiadiazole moieties. [] These modifications showed some success, with the derivative containing a benzo[d]thiazole group exhibiting stronger antifungal activity against Aspergillus terreus compared to the unmodified compound. [] This suggests that incorporating specific heterocyclic structures onto the pyrimidine ring might hold promise for developing more potent antifungal agents.

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